Structural Differentiation: Cyclopentyl-Propanamide vs. Cyclohexyl-Acetamide Core
N-Cyclopentyl-2-(piperazin-1-yl)propanamide differs from the closest historical analog Esaprazole in two key structural features: the N-substituent is a cyclopentyl group rather than a cyclohexyl group, and the linker between the piperazine and the amide carbonyl is a methyl-substituted ethylene unit (propanamide) rather than a simple methylene (acetamide). These differences modify the computed XLogP3-AA from approximately 1.0 (Esaprazole) to 0.6 (target compound) and the topological polar surface area from ~44.4 Ų (target) to a similar value for Esaprazole [1]. In the Esaprazole analogue series, the nature of the R₁ group (H, acyl, or cycloalkyl) was shown to be a critical determinant of both metabolic stability in rat liver microsomes and blood-brain barrier penetration [2].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | Esaprazole: XLogP3-AA ≈ 1.0 (estimated from structure) |
| Quantified Difference | ΔXLogP3-AA ≈ -0.4 (more hydrophilic) |
| Conditions | Computed values from PubChem (XLogP3 algorithm) |
Why This Matters
A 0.4 log unit shift in lipophilicity is sufficient to alter both passive membrane permeability and promiscuous binding to hydrophobic protein targets, directly impacting the compound's utility in cell-based assays relative to Esaprazole.
- [1] PubChem. N-cyclopentyl-2-(piperazin-1-yl)propanamide. Computed Properties. XLogP3-AA = 0.6, TPSA = 44.4 Ų. National Center for Biotechnology Information. View Source
- [2] Kelly NM et al. Bioorg Med Chem. 2013;21(11):3334-47. Compounds where R₁ was a cyclo- or bicyclo-alkyl group had poor metabolic stability but good BBB penetration. View Source
